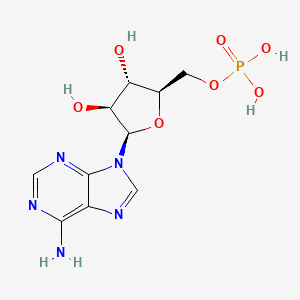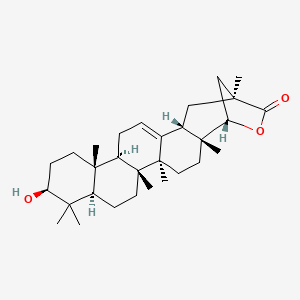
Wilforlide A
Vue d'ensemble
Description
Ce composé est un triterpène présentant des activités biologiques significatives, notamment des propriétés anti-inflammatoires et immunosuppressives . Il est traditionnellement utilisé en médecine chinoise pour traiter les maladies auto-immunes telles que la polyarthrite rhumatoïde et le lupus érythémateux disséminé .
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory and immunosuppressive agent.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Target of Action
Wilforlide A, a natural product derived from the medicinal plant Tripterygium wilfordii, has been shown to target several key components in the immune system. It inhibits the secretion of pro-inflammatory cytokines (MCP1, GM-CSF, and M-CSF) and the M1 biomarker inducible nitric oxide synthase in synovial cells . In addition, this compound has been found to inhibit the P-glycoprotein efflux transporter and downregulate cyclin E2 splice variant 1 mRNA , both of which are known mechanisms of resistance in drug-resistant prostate cancer cells .
Mode of Action
This compound interacts with its targets primarily by inhibiting their activity. By inhibiting the secretion of pro-inflammatory cytokines and the M1 biomarker inducible nitric oxide synthase, this compound can modulate the immune response and reduce inflammation . Furthermore, by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA, this compound can enhance the sensitivity of drug-resistant prostate cancer cells to chemotherapy .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the secretion of pro-inflammatory cytokines, thereby affecting the inflammatory response pathway . Additionally, by inhibiting the P-glycoprotein efflux transporter, this compound can affect drug transport and metabolism pathways . Furthermore, the downregulation of cyclin E2 splice variant 1 mRNA by this compound can affect cell cycle regulation pathways .
Pharmacokinetics
It is known that this compound can enhance the chemosensitizing effect of docetaxel both in vitro and in vivo . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to effectively reach its targets and exert its therapeutic effects.
Result of Action
The action of this compound results in several molecular and cellular effects. It can reduce inflammation by inhibiting the secretion of pro-inflammatory cytokines . In addition, it can enhance the sensitivity of drug-resistant prostate cancer cells to chemotherapy by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, such as docetaxel, can enhance the chemosensitizing effect of this compound . .
Analyse Biochimique
Biochemical Properties
Wilforlide A interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the P-glycoprotein efflux transporter and downregulate cyclin E2 splice variant 1 mRNA . These interactions contribute to its biochemical properties and therapeutic effects.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances sensitivity to docetaxel by reducing the IC50 in resistant prostate cancer cell lines . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it inhibits the P-glycoprotein efflux transporter and downregulates cyclin E2 splice variant 1 mRNA . These actions contribute to its overall mechanism of action.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a high-dose treatment group, the combination of this compound and docetaxel significantly retarded tumor growth of resistant prostate cancer
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to inhibit the P-glycoprotein efflux transporter , which plays a crucial role in drug metabolism
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La Wilforlide A peut être synthétisée par une série de réactions chimiques à partir de l'acide oléanolique, un triterpénoïde courant. La voie de synthèse implique plusieurs étapes, notamment des réactions d'oxydation, de réduction et de cyclisation. Les étapes clés comprennent :
Oxydation : L'acide oléanolique est oxydé pour former un composé intermédiaire.
Réduction : L'intermédiaire est ensuite réduit pour former un composé dihydroxy.
Cyclisation : Le composé dihydroxy subit une cyclisation pour former le cycle lactone, ce qui donne la this compound.
Méthodes de production industrielle
La production industrielle de la this compound implique l'extraction du composé des racines de Tripterygium wilfordii à l'aide de solvants tels que le méthanol ou l'éthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) pour obtenir la this compound avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
La Wilforlide A subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .
Applications de la recherche scientifique
Chimie : Utilisé comme matière de départ pour la synthèse d'autres composés bioactifs.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Étudié pour son potentiel en tant qu'agent anti-inflammatoire et immunosuppresseur.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
Mécanisme d'action
La this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :
Inhibition de la polarisation des macrophages M1 : La this compound inhibe la polarisation des macrophages vers le phénotype M1, associé à l'inflammation.
Voie de signalisation TLR4/NF-κB : La this compound supprime l'activation de la voie de signalisation TLR4/NF-κB, ce qui entraîne une réduction de la production de cytokines pro-inflammatoires.
Transporteur d'efflux de la P-glycoprotéine : La this compound inhibe le transporteur d'efflux de la P-glycoprotéine, ce qui améliore la sensibilité des cellules cancéreuses à la chimiothérapie.
Comparaison Avec Des Composés Similaires
La Wilforlide A est comparée à d'autres triterpénoïdes tels que :
Triptolide : Un autre composé du Tripterygium wilfordii présentant de puissantes propriétés anti-inflammatoires et immunosuppressives.
Célastrol : Un triterpénoïde présentant des activités anticancéreuses et anti-inflammatoires.
Pristimerine : Connu pour ses effets anticancéreux et anti-inflammatoires.
La this compound est unique en raison de son inhibition spécifique de la polarisation des macrophages M1 et de sa capacité à améliorer la chimiosensibilité des cellules cancéreuses .
Propriétés
IUPAC Name |
(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJBWYXBWOFJY-YLXTXNMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004388 | |
| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84104-71-2 | |
| Record name | Wilforlide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84104-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wilforlide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84104-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WILFORLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW7QMP68BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


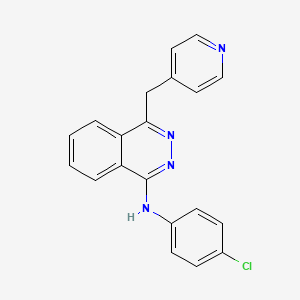

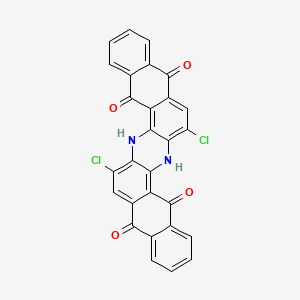
![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)
![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)
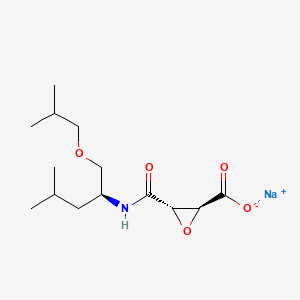
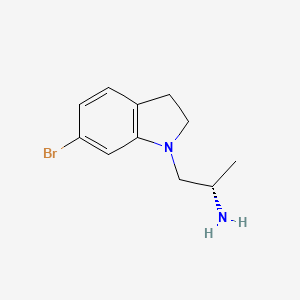
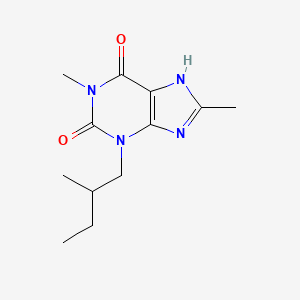

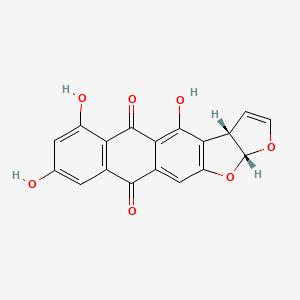

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)

